molecular formula C9H7FIN3 B15260451 8-Fluoro-6-iodoquinoline-3,4-diamine

8-Fluoro-6-iodoquinoline-3,4-diamine

Cat. No.: B15260451
M. Wt: 303.07 g/mol
InChI Key: KQTBIMKQPIKIDT-UHFFFAOYSA-N
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Description

8-Fluoro-6-iodoquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C₉H₇FIN₃ . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The presence of both fluorine and iodine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodoquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by amination. .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain steps, such as hydrogenation or halogen exchange reactions .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

8-Fluoro-6-iodoquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 8-Fluoro-6-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and ultimately cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: Compared to these compounds, 8-Fluoro-6-iodoquinoline-3,4-diamine is unique due to the presence of both fluorine and iodine atoms, which can enhance its reactivity and biological activity. Its dual halogenation may offer distinct advantages in terms of binding affinity and specificity for molecular targets .

Properties

Molecular Formula

C9H7FIN3

Molecular Weight

303.07 g/mol

IUPAC Name

8-fluoro-6-iodoquinoline-3,4-diamine

InChI

InChI=1S/C9H7FIN3/c10-6-2-4(11)1-5-8(13)7(12)3-14-9(5)6/h1-3H,12H2,(H2,13,14)

InChI Key

KQTBIMKQPIKIDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)N)F)I

Origin of Product

United States

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